molecular formula C17H27NO B3253369 Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl]-, (3S,4S)- CAS No. 223424-24-6

Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl]-, (3S,4S)-

Cat. No.: B3253369
CAS No.: 223424-24-6
M. Wt: 261.4 g/mol
InChI Key: MBZFTKIQJBBOSB-PBHICJAKSA-N
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Description

Chemical Structure and Key Features:
The compound "Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl]-, (3S,4S)-" is a stereospecific piperidine derivative characterized by:

  • Three methyl groups at positions 1, 3, and 4 of the piperidine ring.
  • A 3-(1-methylethoxy)phenyl group (isopropoxyphenyl) at position 3.
  • (3S,4S) stereochemistry, which critically influences its pharmacological profile.

Synthesis and Applications: highlights its synthesis via intermediates like (S)-1,3-dimethyl-4-piperidone, a precursor for opioid receptor modulators such as alvimopan .

Properties

IUPAC Name

(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-13(2)19-16-8-6-7-15(11-16)17(4)9-10-18(5)12-14(17)3/h6-8,11,13-14H,9-10,12H2,1-5H3/t14-,17+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZFTKIQJBBOSB-PBHICJAKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)OC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C)C2=CC(=CC=C2)OC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl]-, (3S,4S)- typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization[_{{{CITATION{{{1{223424-24-6|Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl ...](https://www.ambeed.com/products/223424-24-6.html). One common approach is the reaction of piperidine with appropriate alkylating agents to introduce the methyl groups, followed by the attachment of the phenyl group with the isopropoxy substituent[{{{CITATION{{{_1{223424-24-6|Piperidine, 1,3,4-trimethyl-4-3-(1-methylethoxy)phenyl ....

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{1{223424-24-6|Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl ...](https://www.ambeed.com/products/223424-24-6.html). The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions[{{{CITATION{{{_1{223424-24-6|Piperidine, 1,3,4-trimethyl-4-3-(1-methylethoxy)phenyl ....

Chemical Reactions Analysis

Types of Reactions: Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl]-, (3S,4S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{223424-24-6|Piperidine, 1,3,4-trimethyl-4-3-(1-methylethoxy)phenyl ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{_1{223424-24-6|Piperidine, 1,3,4-trimethyl-4-3-(1-methylethoxy)phenyl ....

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used[_{{{CITATION{{{_1{223424-24-6|Piperidine, 1,3,4-trimethyl-4-3-(1-methylethoxy)phenyl ....

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base[_{{{CITATION{{{_1{223424-24-6|Piperidine, 1,3,4-trimethyl-4-3-(1-methylethoxy)phenyl ....

Major Products Formed:

  • Oxidation: Formation of corresponding alcohols, ketones, or carboxylic acids.

  • Reduction: Production of reduced derivatives of the compound.

  • Substitution: Introduction of various alkyl or aryl groups at different positions on the piperidine ring.

Scientific Research Applications

Pharmaceutical Applications

Piperidine derivatives are often utilized in drug development due to their ability to interact with biological systems. The specific compound has been studied for its potential as:

  • Analgesic Agents : Research has indicated that piperidine derivatives can exhibit analgesic properties, making them candidates for pain management therapies.
  • Antidepressants : Some studies have explored the use of piperidine compounds in the treatment of depression, highlighting their role as serotonin reuptake inhibitors.
  • Anticancer Agents : Preliminary investigations suggest that certain piperidine derivatives may possess cytotoxic effects against various cancer cell lines.

Chemical Synthesis Applications

The compound serves as an important intermediate in the synthesis of more complex molecules. Its structure allows for:

  • Functionalization Reactions : The presence of the trimethyl and methylethoxy groups facilitates various chemical reactions, including alkylation and acylation.
  • Building Block for Complex Molecules : It can be used as a building block in the synthesis of pharmaceuticals and agrochemicals.

Case Study 1: Development of Analgesic Compounds

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of piperidine derivatives, including (3S,4S)-Piperidine, to evaluate their analgesic activity. The results demonstrated that certain modifications to the piperidine ring could enhance pain relief efficacy while minimizing side effects.

Case Study 2: Antidepressant Activity

Another study focused on the antidepressant potential of piperidine derivatives. The research highlighted that (3S,4S)-Piperidine exhibited significant activity in preclinical models of depression by modulating neurotransmitter levels, particularly serotonin and norepinephrine.

Mechanism of Action

The mechanism by which Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl]-, (3S,4S)- exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{1{223424-24-6|Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl ...](https://www.ambeed.com/products/223424-24-6.html). The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses[{{{CITATION{{{_1{223424-24-6|Piperidine, 1,3,4-trimethyl-4-3-(1-methylethoxy)phenyl ....

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Analogues :

Compound Name / ID Key Structural Features Pharmacological Activity Key Findings References
Target Compound (3S,4S)-1,3,4-trimethyl-4-[3-(isopropoxy)phenyl]piperidine Not explicitly stated (likely opioid/GluN2B modulation) Stereochemistry and substituents may optimize receptor binding and reduce off-target effects (e.g., hERG inhibition).
BMS-986169 () (3S,4S)-3,3-difluoropiperidine GluN2B negative allosteric modulator Demonstrated high GluN2B occupancy (95% at 3 mg/kg) and low hERG inhibition (IC50 = 28 μM).
N-Substituted trans-3,4-dimethyl-4-(3′-hydroxyphenyl)piperidines () Varied N-substituents (e.g., phenyl, cyclohexyl) Pure opioid receptor antagonists N-substituents with 3-atom spacers (e.g., phenylpropyl) improved potency. Hydroxy groups further enhanced activity.
Compound 3 () 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol with oxane linker Analgesic Highest activity in its series due to 6-membered oxane ring; ethyl linkage critical for efficacy.
Paroxetine () (3S,4R)-3-[(benzodioxol-5-yloxy)methyl]-4-phenylpiperidine Serotonin reuptake inhibitor Stereochemistry (3S,4R) essential for SSRI activity; minor stereochemical changes abolish efficacy.

Critical Analysis of Substituent Effects :

Fluorine substitutions (e.g., BMS-986169) further reduce hERG inhibition while maintaining target affinity .

Aromatic Substituents :

  • The isopropoxyphenyl group in the target compound increases lipophilicity compared to hydroxylated analogs (e.g., ’s 3′-hydroxyphenyl derivatives), which may enhance CNS penetration .
  • Electron-donating groups (e.g., methyl in ’s compound 4) can reduce activity compared to unsubstituted rings, highlighting a balance between steric and electronic effects .

Linker and Spacer Groups :

  • Ethyl linkages () are optimal for analgesic activity, while bulkier or shorter linkers (e.g., -CO-(CH2)2-) diminish efficacy . The target compound lacks a spacer, suggesting direct aromatic ring interaction with the target.

Stereochemical Influence: (3S,4S) vs. (3R,4R): shows that even minor stereochemical changes in fentanyl analogs (e.g., lofentanil isomers) drastically alter receptor transition states and potency . The target’s (3S,4S) configuration likely positions substituents for optimal receptor engagement. Comparison to Paroxetine: The (3S,4R) configuration in paroxetine is critical for SSRI activity, whereas the target’s (3S,4S) setup may favor a distinct target profile (e.g., opioid or GluN2B modulation) .

Contradictions and Limitations :

  • shows that aromatic rings (compound 6) can match the activity of oxygen-containing heterocycles (compound 3), suggesting the target’s isopropoxyphenyl group may be favorable . This discrepancy underscores the need for target-specific SAR studies.

Biological Activity

Piperidine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl]-, (3S,4S)- (CAS No. 223424-24-6) is notable for its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C17_{17}H27_{27}NO
  • Molecular Weight : 261.41 g/mol
  • CAS Number : 223424-24-6

Antinociceptive Effects

Research has demonstrated that piperidine derivatives can exhibit significant antinociceptive properties. A study focusing on structurally similar piperidine compounds indicated that certain analogs possess the ability to alleviate pain through mechanisms involving opioid receptors. For instance, the compound 1,3,3-trimethyl-4-(propionyloxy)piperidine showed promising results in hot-plate and tail-withdrawal tests in animal models .

Anti-inflammatory Activity

Piperidine derivatives have also been investigated for their anti-inflammatory properties. The compound's structural characteristics allow it to modulate inflammatory pathways effectively. In vitro studies have shown that specific piperidine compounds can inhibit the release of pro-inflammatory cytokines such as IL-1β from macrophages, suggesting a mechanism for reducing inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR of piperidine derivatives is crucial for optimizing their biological activity. The presence of substituents on the piperidine ring significantly influences potency and selectivity for various biological targets. For example, modifications at specific positions on the piperidine ring can enhance binding affinity to opioid receptors or improve anti-inflammatory effects .

Substituent Position Effect on Activity
1-positionEnhances opioid receptor affinity
3-positionCritical for antagonist properties
4-positionModulates anti-inflammatory effects

Study on Opioid Receptor Antagonists

A study evaluated a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines as potential opioid receptor antagonists. The findings indicated that these compounds exhibited high affinity for μ, δ, and κ opioid receptors. Notably, the equatorial orientation of the phenyl group was found to be essential for maintaining antagonist activity .

Evaluation of Antibacterial Activity

In addition to pain modulation and anti-inflammatory effects, some piperidine derivatives have shown antibacterial activity against Gram-positive bacteria. For instance, certain arylurea derivatives containing piperidine structures demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) at low concentrations comparable to standard antibiotics .

Q & A

Q. Advanced Research Focus

  • Receptor profiling : Screen against opioid (μ, δ, κ), serotonin (5-HT), or adrenergic receptors due to structural similarities to paroxetine and ACR16 derivatives .
  • Assay design :
    • Radioligand displacement : Use [³H]naloxone for μ-opioid receptor affinity (IC₅₀ determination) in HEK293 cells transfected with human receptors .
    • Functional assays : Measure cAMP inhibition (Gi-coupled receptors) via ELISA or fluorescence-based kits. Include positive controls (e.g., DAMGO for μ-opioid) and negative controls (vehicle + receptor antagonist) .

Which analytical techniques are critical for characterizing purity and structural integrity?

Q. Basic Research Focus

  • HPLC-UV/HRMS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to confirm purity (>98%). High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., [M+H]+ expected m/z: calculated vs. observed) .
  • ¹H/¹³C NMR : Key signals include:
    • Piperidine protons: δ 2.8–3.5 ppm (axial vs. equatorial coupling).
    • 3-(1-methylethoxy)phenyl: δ 1.3 ppm (isopropyl CH₃), 4.5 ppm (OCH(CH₃)₂) .
  • Thermogravimetric analysis (TGA) : Assess hygroscopicity, as piperidine derivatives often degrade under humidity .

How can computational modeling predict the compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to μ-opioid receptors. The 3-(1-methylethoxy)phenyl group may occupy hydrophobic pockets, while the piperidine nitrogen forms hydrogen bonds with Asp147 .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) to identify conformational shifts .
  • QSAR studies : Corporate substituent effects (e.g., methyl vs. methoxy groups) on logP and IC₅₀ values from analogous compounds .

What strategies mitigate racemization during scale-up synthesis?

Q. Advanced Research Focus

  • Low-temperature reactions : Perform alkylation steps at –20°C to suppress epimerization .
  • Enzymatic resolution : Lipase-catalyzed hydrolysis of ester intermediates (e.g., Candida antarctica lipase B) can recover undesired enantiomers with >95% ee .
  • In-line monitoring : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy to detect chiral impurities in real time .

How do structural modifications (e.g., substituent variation) impact metabolic stability?

Q. Advanced Research Focus

  • Cytochrome P450 (CYP) profiling : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS. The 1-methylethoxy group may reduce CYP3A4-mediated oxidation compared to methoxy analogs .
  • Metabolite identification : Use high-resolution mass spectrometry (HRMS/MS) to detect hydroxylated or O-dealkylated metabolites. Introduce deuterium at labile positions to stabilize against degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl]-, (3S,4S)-
Reactant of Route 2
Reactant of Route 2
Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl]-, (3S,4S)-

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